molecular formula C15H11BrO4 B2544778 4-Bromo-2-formylphenyl 4-methoxybenzoate CAS No. 443736-82-1

4-Bromo-2-formylphenyl 4-methoxybenzoate

Cat. No.: B2544778
CAS No.: 443736-82-1
M. Wt: 335.153
InChI Key: JYMZDKSZOZTTRP-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C15H11BrO4 It is a derivative of benzoic acid, where the 4-methoxybenzoate group is esterified with 4-bromo-2-formylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl 4-methoxybenzoate typically involves the esterification of 4-bromo-2-formylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-formylphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-formylphenyl 4-methoxybenzoate is unique due to the presence of both a formyl group and a methoxybenzoate ester, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-13-5-2-10(3-6-13)15(18)20-14-7-4-12(16)8-11(14)9-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMZDKSZOZTTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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